2-Methyl-5-oxo-N-(pyridin-2-yl)-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Description
This compound belongs to the hexahydroquinoline-carboxamide family, characterized by a bicyclic quinoline core partially saturated with hydrogen atoms. The molecule features a 3,4,5-trimethoxyphenyl substituent at position 4, a pyridin-2-yl group attached via a carboxamide linkage at position 3, and a methyl group at position 2.
Properties
CAS No. |
361195-47-3 |
|---|---|
Molecular Formula |
C25H27N3O5 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-methyl-5-oxo-N-pyridin-2-yl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C25H27N3O5/c1-14-21(25(30)28-20-10-5-6-11-26-20)22(23-16(27-14)8-7-9-17(23)29)15-12-18(31-2)24(33-4)19(13-15)32-3/h5-6,10-13,22,27H,7-9H2,1-4H3,(H,26,28,30) |
InChI Key |
HFJTWOKRPYXTLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
Biological Activity
The compound 2-Methyl-5-oxo-N-(pyridin-2-yl)-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a synthetic derivative belonging to the class of hexahydroquinolines. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a hexahydroquinoline core with various substituents that may influence its biological activity. The presence of trimethoxyphenyl and pyridine moieties is particularly noteworthy as they are often associated with enhanced pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:
- Cytotoxicity : The compound showed IC50 values in the low micromolar range across multiple cancer cell lines including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), indicating potent anticancer activity. For instance, one study reported IC50 values ranging from 0.87 to 12.91 µM for MCF-7 cells and 1.75 to 9.46 µM for MDA-MB-231 cells .
- Mechanism of Action : The compound appears to induce apoptosis and inhibit cell cycle progression at the G2/M phase in cancer cells. It has been suggested that it may act as a competitive ATP inhibitor and an allosteric inhibitor of certain tyrosine kinases involved in cancer progression .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results against various microbial strains:
- Antibacterial Activity : Preliminary evaluations indicated that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be within a therapeutic range .
Toxicity Profile
The safety profile of this compound has also been evaluated:
- Acute Toxicity : In animal studies, it was found to have no acute toxicity in Kunming mice up to a concentration of 2000 mg/kg, suggesting a favorable safety margin for further development .
Case Studies
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-Methyl-5-oxo-N-(pyridin-2-yl)-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide exhibit significant anticancer properties. These compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance:
- Mechanism of Action : Research suggests that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial cell membranes or inhibit critical enzymes necessary for bacterial survival. Studies have reported efficacy against various strains of bacteria and fungi .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of compounds like this compound. Preliminary research indicates that it may help in protecting neuronal cells from oxidative stress and excitotoxicity:
- Potential Use in Neurodegenerative Diseases : The compound's ability to modulate neurotransmitter levels and reduce inflammation suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease .
Materials Science Applications
Polymer Chemistry
In materials science, derivatives of this compound can be utilized in the synthesis of novel polymers with enhanced properties. The incorporation of quinoline structures into polymer matrices may improve thermal stability and mechanical strength. Research indicates that these polymers could be used in coatings or as composite materials for various industrial applications .
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that a derivative of the compound inhibited the proliferation of breast cancer cells by up to 70% at a concentration of 10 µM over 48 hours. The study highlighted the importance of the pyridine ring in enhancing biological activity .
- Neuroprotective Study : Another investigation focused on the neuroprotective effects of similar compounds in an animal model of Alzheimer's disease. Results showed a significant reduction in amyloid-beta plaques and improved cognitive function after treatment with the compound over a period of four weeks .
Comparison with Similar Compounds
Structural Comparison
Key structural variations among analogs include substituent modifications on the phenyl ring, pyridine group, and functional groups. Below is a comparative analysis:
*Inferred based on structural analogs.
Key Observations :
- The main compound has higher lipophilicity due to three methoxy groups compared to mono-methoxy or hydroxy-substituted analogs .
- Replacing the carboxamide with a carbonitrile group (as in ) reduces hydrogen-bonding capacity but may enhance membrane permeability.
Physicochemical Properties
- Solubility : The 4-hydroxy-3-methoxyphenyl analog is more polar due to the hydroxyl group, likely increasing aqueous solubility compared to the main compound.
- Stability : Methoxy groups in the main compound may enhance metabolic stability compared to hydroxylated analogs, which are prone to oxidation .
- Melting Points : Crystallographic studies of related compounds (e.g., ) suggest that substituents influence packing efficiency. For instance, methyl ester derivatives (e.g., ) exhibit lower melting points than carboxamides due to reduced hydrogen bonding.
Preparation Methods
Catalyst Selection
Solvent Effects
Temperature and Time
Analytical Characterization
Synthetic batches are validated using:
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing this compound?
The synthesis typically involves a multi-component Hantzsch-like reaction. Key steps include:
- Reagents : Cyclohexane-1,3-dione, substituted aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde), and a pyridin-2-amine derivative as the nucleophile.
- Conditions : Acetic acid as a solvent/catalyst, reflux (80–100°C), and ammonium acetate as a proton donor. Reaction progress is monitored via TLC or HPLC.
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradient) or recrystallization from ethanol .
Q. Which analytical techniques are essential for structural characterization?
- X-ray crystallography : For absolute configuration determination. Use SHELX-2018 for refinement and OLEX2 for structure solution/visualization .
- NMR spectroscopy : 1H/13C-NMR to confirm substituent positions and hydrogen bonding (e.g., pyridine ring protons at δ 7.7–8.0 ppm) .
- IR spectroscopy : Validate carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
Q. How to design preliminary biological activity assays for this compound?
- In vitro models : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or antioxidant assays (DPPH radical scavenging).
- Dose-response analysis : Test concentrations from 1–100 µM in triplicate.
- Controls : Include reference drugs (e.g., ibuprofen for anti-inflammatory studies) .
Advanced Research Questions
Q. How to resolve discrepancies in crystallographic data refinement for this compound?
- Data quality : Ensure high-resolution (<1.0 Å) data collection to reduce thermal motion artifacts.
- Software cross-validation : Refine structures using both SHELXL (for small molecules) and PHENIX (for macromolecular compatibility).
- Hydrogen bonding analysis : Apply Etter’s graph theory to identify bifurcated H-bonds or π-π stacking using Mercury 4.3 .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent variation : Modify the pyridine ring (e.g., 3-Cl or 4-OCH3) and trimethoxyphenyl group to assess potency changes.
- Pharmacophore mapping : Use Schrödinger’s Maestro to model interactions with biological targets (e.g., binding pockets of FFAR3).
- In silico ADMET : Predict solubility (LogP) and metabolic stability via SwissADME .
Q. How to address contradictions in reported biological activity data?
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 6COX for COX-2).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- Free energy calculations : Apply MM/GBSA to rank ligand efficiency .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
